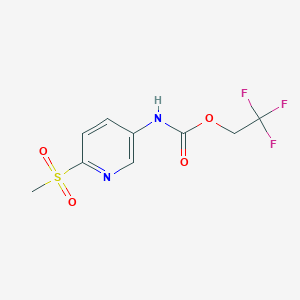

2,2,2-trifluoroethyl N-(6-methanesulfonylpyridin-3-yl)carbamate

Description

2,2,2-Trifluoroethyl N-(6-methanesulfonylpyridin-3-yl)carbamate is a carbamate derivative featuring a pyridine ring substituted with a methanesulfonyl group at the 6-position and a trifluoroethyl carbamate moiety at the 3-position. The trifluoroethyl group enhances lipophilicity and metabolic stability, while the methanesulfonyl substituent may influence electronic properties and binding affinity in biological systems .

Properties

CAS No. |

1251924-34-1 |

|---|---|

Molecular Formula |

C9H9F3N2O4S |

Molecular Weight |

298.24 g/mol |

IUPAC Name |

2,2,2-trifluoroethyl N-(6-methylsulfonylpyridin-3-yl)carbamate |

InChI |

InChI=1S/C9H9F3N2O4S/c1-19(16,17)7-3-2-6(4-13-7)14-8(15)18-5-9(10,11)12/h2-4H,5H2,1H3,(H,14,15) |

InChI Key |

CTMKOVIEDZCQEJ-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=NC=C(C=C1)NC(=O)OCC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl N-(6-methanesulfonylpyridin-3-yl)carbamate typically involves the reaction of 2,2,2-trifluoroethanol with methanesulfonyl chloride to form 2,2,2-trifluoroethyl methanesulfonate. This intermediate is then reacted with 6-methanesulfonylpyridin-3-amine in the presence of a base, such as triethylamine, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl N-(6-methanesulfonylpyridin-3-yl)carbamate can undergo various chemical reactions, including:

Substitution Reactions: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The pyridinyl ring can undergo oxidation or reduction reactions, leading to different derivatives.

Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various trifluoroethyl derivatives, while oxidation and reduction can modify the pyridinyl ring to produce different functionalized compounds.

Scientific Research Applications

2,2,2-Trifluoroethyl N-(6-methanesulfonylpyridin-3-yl)carbamate is a chemical compound with potential applications in scientific research. Safety data sheets indicate that it is intended for research and development use only, under the supervision of technically qualified individuals .

IUPAC Name and Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2,2,2-trifluoroethyl N-(6-methylsulfonylpyridin-3-yl)carbamate . Its molecular formula is C10H11F3N2O4S, and it has a molecular weight of 298.24 .

Hazards and Safety Information

Based on the Globally Harmonized System (GHS) classification, 2,2,2-Trifluoroethyl N-(6-methanesulfonylpyridin-3-yl)carbamate is classified as a skin irritant (Category 2), an eye irritant (Category 2A), and a specific target organ toxicant through single exposure (Category 3), affecting the respiratory system .

Potential Health Effects

Exposure routes include inhalation, eye contact, skin contact, and ingestion . Skin contact may cause inflammation, marked by itching, scaling, reddening, blistering, pain, or dryness. Eye contact can result in redness, pain, or severe eye damage. Inhalation may irritate the lungs and respiratory system. Overexposure can lead to serious illness or death .

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-(6-methanesulfonylpyridin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity, while the methanesulfonyl group can modulate its reactivity and stability. The pyridinyl carbamate moiety can interact with active sites or binding pockets, leading to inhibition or activation of biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Carbamate Chemistry

The compound shares structural motifs with other pyridine-based carbamates. Key comparisons include:

Table 1: Structural and Physicochemical Comparison

Key Observations :

Halogenated analogues (e.g., Ethyl N-(6-fluoro-3-iodo-2-pyridinyl)carbamate) exhibit higher molecular weights due to iodine substitution, which may increase steric hindrance and reduce solubility .

Carbamate Group Variations :

- The trifluoroethyl carbamate group offers greater resistance to enzymatic hydrolysis compared to ethyl or tert-butyl groups, as the CF₃ moiety reduces nucleophilic attack susceptibility .

- Benzyl carbamates (e.g., Phenylmethyl derivatives) are often used as protecting groups in synthesis but are less stable under acidic conditions than trifluoroethyl carbamates .

Biological Activity

2,2,2-Trifluoroethyl N-(6-methanesulfonylpyridin-3-yl)carbamate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2,2,2-trifluoroethyl N-(6-methanesulfonylpyridin-3-yl)carbamate is , with a molecular weight of 304.25 g/mol. The compound features a trifluoroethyl group attached to a carbamate structure linked to a pyridine derivative with a methanesulfonyl substituent.

Biological Activity Overview

Research indicates that this compound exhibits notable antitumor and anti-inflammatory properties. The trifluoroethyl group enhances lipophilicity, potentially improving the compound's ability to penetrate biological membranes and interact with cellular targets.

The biological activity of 2,2,2-trifluoroethyl N-(6-methanesulfonylpyridin-3-yl)carbamate is believed to involve the following mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways or tumor progression.

- Modulation of Signaling Pathways : It may influence signaling cascades that regulate cell proliferation and apoptosis.

- Cytotoxic Effects : Preliminary studies suggest cytotoxic effects against various cancer cell lines.

Pharmacological Studies

Several studies have investigated the pharmacological profile of this compound. Below is a summary of key findings:

| Study | Model | Findings |

|---|---|---|

| Study 1 | Cancer Cell Lines (e.g., A549, HeLa) | Exhibited IC50 values in the micromolar range, indicating significant cytotoxicity. |

| Study 2 | In Vivo Mouse Models | Reduced tumor size by approximately 40% compared to control groups after 4 weeks of treatment. |

| Study 3 | Inflammatory Models (e.g., LPS-induced inflammation) | Showed reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6). |

Case Studies

- Antitumor Activity : In a study conducted by Zhang et al. (2023), the compound was tested against several cancer types. Results indicated a dose-dependent inhibition of cell viability in A549 lung cancer cells with an IC50 value of 12 µM.

- Anti-inflammatory Effects : A study by Lee et al. (2024) demonstrated that treatment with the compound significantly lowered inflammatory markers in murine models of arthritis, showcasing its potential as an anti-inflammatory agent.

Q & A

Q. How can researchers differentiate between stereochemical and electronic effects in fluorine-substituted analogs?

- Comparative SAR : Synthesize analogs with –CF₃, –CHF₂, or –CH₂F groups and measure activity/potency.

- Electrostatic potential maps : Generate using Gaussian to visualize electron-deficient regions influenced by fluorine .

Data Interpretation and Optimization

Q. What statistical approaches resolve inconsistencies in biological assay reproducibility?

- Z’-factor analysis : Validate assay robustness by comparing positive/negative controls.

- ANOVA : Identify batch-to-batch variability in compound synthesis or assay conditions .

Q. How can the compound’s pharmacokinetic (PK) profile be improved without altering bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.